Sodium3-(oxetan-3-yl)benzoate
Description
Contextualization of Oxetane-Containing Molecular Scaffolds in Modern Organic Chemistry
Oxetanes are four-membered heterocyclic ethers that have garnered significant attention in medicinal and organic chemistry. nih.govacs.org Despite their inherent ring strain, they are surprisingly stable and offer a unique combination of properties. nih.govmdpi.com The oxetane (B1205548) motif is recognized for being small, polar, and having a three-dimensional structure. acs.org
In drug discovery, chemists often seek to optimize the physicochemical properties of a potential drug molecule to improve its efficacy, solubility, and metabolic stability. acs.orgenamine.net The incorporation of an oxetane ring can profoundly influence these properties. acs.orgenamine.net For instance, oxetanes are frequently used as bioisosteres, meaning they can replace other functional groups, such as gem-dimethyl or carbonyl groups, to enhance a molecule's "drug-like" characteristics. nih.govacs.org This substitution can lead to improved aqueous solubility, reduced lipophilicity, and better metabolic stability, all of which are critical for the development of effective therapeutic agents. acs.orgenamine.net The ability of the oxetane oxygen to act as a hydrogen bond acceptor is another key feature that allows it to interact favorably with biological targets like enzymes and receptors. mdpi.com
Significance of Substituted Benzoate (B1203000) Moieties in Contemporary Chemical Design
Substituted benzoates, which are derivatives of benzoic acid, are fundamental scaffolds in the design of a vast array of chemical compounds. researchgate.netnih.gov The benzene (B151609) ring provides a rigid framework that can be functionalized at various positions, while the carboxylate group offers a key point for interaction and further chemical modification. nih.govmdpi.com
These moieties are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov The specific nature and position of the substituents on the benzoate ring can fine-tune the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics. mdpi.com For example, para-aminobenzoic acid (PABA), a simple substituted benzoate, is a crucial building block in the synthesis of folates and has been a scaffold for developing a wide range of therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties. nih.gov The versatility of the benzoate structure allows for the creation of diverse molecular libraries for screening and identifying new lead compounds in drug discovery. researchgate.netnih.gov
Rationale for Investigating Sodium 3-(oxetan-3-yl)benzoate as a Multifunctional Chemical Entity
The rationale for investigating Sodium 3-(oxetan-3-yl)benzoate stems from the synergistic combination of its two key structural features. The compound serves as a bifunctional building block, offering the advantageous properties of both the oxetane ring and the substituted benzoate.
The oxetane group at the 3-position of the benzoate ring introduces a polar, sp³-rich, three-dimensional element to the otherwise planar aromatic system. nih.gov This can improve solubility and metabolic profiles while providing new vectors for molecular growth. acs.orgenamine.net The sodium benzoate portion provides a reactive handle—the carboxylate group—which can participate in various chemical reactions, such as the formation of amides or esters, allowing it to be readily incorporated into larger, more complex molecules. google.com
The precursor, 3-(oxetan-3-yl)benzoic acid, is a key intermediate in these synthetic applications. bldpharm.com The sodium salt form, Sodium 3-(oxetan-3-yl)benzoate, is often used for its stability and ease of handling. nih.gov By using this compound, chemists can efficiently introduce the desirable oxetane motif into new chemical entities, potentially accelerating the discovery of novel materials and therapeutics. beilstein-journals.org
Compound Data
Below are tables detailing the properties of Sodium 3-(oxetan-3-yl)benzoate and its corresponding acid form.
Table 1: Properties of Sodium 3-(oxetan-3-yl)benzoate
| Property | Value | Source |
| CAS Number | 2007909-68-2 | bldpharm.com |
| Molecular Formula | C₁₀H₉NaO₃ | bldpharm.com |
| Molecular Weight | 200.17 g/mol | bldpharm.com |
| SMILES Code | O=C([O-])C1=CC=CC(C2COC2)=C1.[Na+] | bldpharm.com |
Table 2: Properties of 3-(Oxetan-3-yl)benzoic Acid
| Property | Value | Source |
| CAS Number | 1547048-38-3 | bldpharm.com |
| Molecular Formula | C₁₀H₁₀O₃ | chemscene.com |
| Molecular Weight | 178.18 g/mol | chemscene.com |
| Topological Polar Surface Area | 46.53 Ų | chemscene.com |
| LogP | 1.4986 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H9NaO3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
sodium;3-(oxetan-3-yl)benzoate |
InChI |
InChI=1S/C10H10O3.Na/c11-10(12)8-3-1-2-7(4-8)9-5-13-6-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
XAOCJGDUFGWMNO-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of Sodium 3 Oxetan 3 Yl Benzoate
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. While specific experimental spectra for Sodium 3-(oxetan-3-yl)benzoate are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its precursor, 3-(oxetan-3-yl)benzoic acid bldpharm.com, and related benzoate (B1203000) researchgate.net and oxetane-containing structures. vulcanchem.comconnectjournals.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the oxetane (B1205548) ring. The aromatic protons on the benzene (B151609) ring are expected to appear in the range of δ 7.4-8.0 ppm. researchgate.net The protons on the oxetane ring would likely exhibit signals around δ 4.5–5.0 ppm, with characteristic splitting patterns due to their diastereotopic nature and coupling with each other. vulcanchem.com
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The carboxylate carbon (C=O) is expected to resonate downfield. The aromatic carbons would appear in the typical region of δ 125-150 ppm, while the carbons of the strained oxetane ring, particularly those bonded to the oxygen atom, would be found further upfield, likely in the range of δ 68-80 ppm. princeton.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sodium 3-(oxetan-3-yl)benzoate
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (C-H) | 7.4 - 8.0 | 125 - 140 |
| Oxetane Methylene Protons (O-CH₂) | 4.5 - 5.0 | 75 - 80 |
| Oxetane Methine Proton (Ar-CH) | 3.8 - 4.2 | 30 - 40 |
| Carboxylate Carbon (COO⁻) | - | 170 - 175 |
| Aromatic Quaternary Carbons | - | 130 - 150 |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of Sodium 3-(oxetan-3-yl)benzoate is expected to show strong characteristic bands for the carboxylate group. The asymmetric and symmetric stretching vibrations of the COO⁻ group typically appear in the regions of 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. lgcstandards.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would be observed in the 1600-1450 cm⁻¹ region. The characteristic C-O-C stretching of the oxetane ring would likely be present in the fingerprint region, typically around 980-960 cm⁻¹. pitt.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. chemicalbook.com The symmetric stretch of the carboxylate group is also typically Raman active. Computational studies on similar sodium carboxylates can aid in the precise assignment of vibrational modes. harvard.edu
Table 2: Predicted Characteristic IR Absorption Bands for Sodium 3-(oxetan-3-yl)benzoate
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Carboxylate (COO⁻) | Asymmetric Stretching | 1610 - 1550 |
| Aromatic C=C | Ring Stretching | 1600 - 1450 |
| Carboxylate (COO⁻) | Symmetric Stretching | 1440 - 1360 |
| Oxetane C-O-C | Ether Stretching | 980 - 960 |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For Sodium 3-(oxetan-3-yl)benzoate (Molecular Formula: C₁₀H₉NaO₃), the calculated molecular weight is 200.17 g/mol . vulcanchem.com
In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion or related adducts. The fragmentation pattern would likely involve the loss of neutral molecules such as CO₂ from the benzoate moiety or the cleavage of the oxetane ring. This fragmentation provides a fingerprint that helps to confirm the molecular structure. While direct data is limited, LC-MS is a common technique used for the analysis of similar compounds. rsc.org
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. hilarispublisher.com Although no public crystal structure of Sodium 3-(oxetan-3-yl)benzoate is currently available, analysis of related structures provides insight into its likely solid-state conformation. google.com
The benzoate portion of the molecule is expected to be largely planar. The four-membered oxetane ring is known to adopt a puckered, non-planar conformation to relieve ring strain. acs.orgbeilstein-journals.org The dihedral angle between the plane of the benzene ring and the approximate plane of the oxetane ring would be a key conformational parameter. In the crystal lattice, one would expect to see coordination of the sodium ion with the oxygen atoms of the carboxylate group and potentially with the ether oxygen of the oxetane ring or water molecules if crystallized as a hydrate.
Purity Assessment and Quantification Methodologies
Ensuring the purity of a chemical compound is critical for its use in any application. Several analytical methods are employed for the purity assessment and quantification of Sodium 3-(oxetan-3-yl)benzoate.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. lgcstandards.com Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks detected, typically with UV detection at a wavelength around 254 nm. lgcstandards.com
Titrimetry: As a salt of a weak acid, the purity of Sodium 3-(oxetan-3-yl)benzoate can be determined by non-aqueous titration. The sample would be dissolved in a suitable solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid. lgcstandards.com The endpoint can be determined potentiometrically.
Other Methods: Quantitative NMR (qNMR) can also be used for purity assessment by integrating the signal of the analyte against a certified internal standard. The Karl Fischer method is typically used to determine the water content. lgcstandards.com
Computational Chemistry and Theoretical Investigations of Sodium 3 Oxetan 3 Yl Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its electronic properties and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. DFT studies on Sodium 3-(oxetan-3-yl)benzoate would typically involve geometry optimization to find the lowest energy conformation of the molecule. These calculations can predict various ground state properties.
Key ground state properties that can be calculated using DFT include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability.
Table 1: Calculated Ground State Properties of Sodium 3-(oxetan-3-yl)benzoate using DFT
| Property | Calculated Value |
| Total Energy (Hartree) | -689.123456 |
| Dipole Moment (Debye) | 8.45 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.55 |
Note: The values in this table are hypothetical and for illustrative purposes, representing typical outputs from DFT calculations.
Molecular orbital (MO) analysis provides a deeper understanding of the electronic structure and bonding within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
For Sodium 3-(oxetan-3-yl)benzoate, the HOMO is expected to be localized on the electron-rich benzoate (B1203000) moiety, specifically the carboxylate group and the aromatic ring. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the oxetane (B1205548) ring.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are in constant motion, undergoing various conformational changes. Conformational analysis and molecular dynamics simulations are essential tools for exploring the dynamic behavior of molecules.
Molecular dynamics (MD) simulations can provide a time-resolved view of the molecule's dynamics. By simulating the motion of atoms over time, MD can reveal how the oxetane ring influences the flexibility of the entire molecule and how it interacts with its environment, such as a solvent.
The benzoate and oxetane moieties in Sodium 3-(oxetan-3-yl)benzoate are capable of engaging in various intermolecular interactions. The negatively charged carboxylate group of the benzoate can form strong ionic interactions with the sodium cation and can also act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions with other aromatic systems.
The oxetane ring, with its polar ether oxygen, can also act as a hydrogen bond acceptor. MD simulations are particularly useful for studying these interactions in a condensed phase, providing insights into how the molecule might behave in solution or in a solid state. These simulations can help in understanding solvation effects and the formation of aggregates.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For Sodium 3-(oxetan-3-yl)benzoate, time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. The calculated vibrational frequencies from a DFT frequency calculation can be used to simulate the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimentally measured spectra to confirm the molecular structure and vibrational mode assignments.
Table 2: Predicted Spectroscopic Data for Sodium 3-(oxetan-3-yl)benzoate
| Spectroscopic Technique | Predicted Wavelength/Frequency | Assignment |
| UV-Vis (TD-DFT) | 275 nm | π → π* transition of the aromatic ring |
| IR (DFT) | 1605 cm⁻¹ | C=O stretching of the carboxylate |
| IR (DFT) | 1450 cm⁻¹ | C=C stretching of the aromatic ring |
| IR (DFT) | 980 cm⁻¹ | Oxetane ring breathing mode |
Note: The values in this table are hypothetical and for illustrative purposes, representing typical outputs from spectroscopic predictions.
By comparing these predicted spectroscopic properties with experimental results, researchers can gain confidence in the accuracy of their computational models and the structural and electronic insights derived from them. This synergy between computational and experimental approaches is crucial for a comprehensive understanding of the chemical and physical properties of Sodium 3-(oxetan-3-yl)benzoate.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways and the analysis of transition states are pivotal in understanding the reactivity and transformation mechanisms of chemical compounds. For Sodium 3-(oxetan-3-yl)benzoate, theoretical investigations would likely focus on two primary areas of reactivity: reactions involving the strained oxetane ring and transformations related to the benzoate functional group. While specific experimental and computational studies on Sodium 3-(oxetan-3-yl)benzoate are not extensively documented in publicly available literature, we can extrapolate potential reaction pathways and the methodologies for their analysis based on established research on similar molecular structures.
One of the most significant reaction pathways for molecules containing an oxetane ring is the ring-opening reaction, driven by the inherent ring strain of the four-membered ether. nih.gov These reactions can be initiated by various reagents, including nucleophiles, electrophiles, and acids. magtech.com.cn Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to elucidate the mechanisms of these reactions.
A hypothetical acid-catalyzed ring-opening of the oxetane in Sodium 3-(oxetan-3-yl)benzoate would likely proceed through protonation of the oxetane oxygen, followed by nucleophilic attack. The regioselectivity of the nucleophilic attack is a key aspect that can be investigated computationally. Theoretical calculations can determine the energy barriers for the formation of the two possible products resulting from attack at the different carbon atoms of the oxetane ring.
Transition state analysis for such a reaction would involve locating the transition state structure on the potential energy surface. The geometry of the transition state, characterized by a single imaginary frequency, provides insights into the bond-breaking and bond-forming processes. Key parameters that would be analyzed from the transition state structure include the lengths of the breaking C-O bond in the oxetane ring and the forming C-nucleophile bond.
Table 1: Hypothetical Activation Energies for Acid-Catalyzed Ring-Opening of 3-(oxetan-3-yl)benzoate
| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) |
| H₂O | Path A (attack at C2) | 20.5 |
| H₂O | Path B (attack at C4) | 25.1 |
| Cl⁻ | Path A (attack at C2) | 18.2 |
| Cl⁻ | Path B (attack at C4) | 22.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from reaction pathway modeling. The values are based on typical activation energies for similar oxetane ring-opening reactions.
Another area of interest for computational investigation is the potential for intramolecular reactions. For instance, under certain conditions, the carboxylate group could potentially interact with the oxetane ring, although this is less common than intermolecular reactions. Modeling such a pathway would involve calculating the potential energy surface for the cyclization or rearrangement process and identifying the relevant transition states.
Furthermore, the electronic properties of the benzoate group can influence the reactivity of the oxetane ring. DFT calculations can be employed to understand how the substituent on the benzene (B151609) ring affects the charge distribution and, consequently, the susceptibility of the oxetane to nucleophilic or electrophilic attack. ufms.br
The decarboxylation of the benzoate group is another potential reaction pathway that can be modeled. researchgate.net While typically requiring high temperatures or specific catalysts, computational studies can predict the activation energy for this process and the structure of the corresponding transition state. The mechanism could involve the direct cleavage of the C-C bond or a more complex pathway involving interactions with the sodium cation or solvent molecules.
Table 2: Key Parameters of a Hypothetical Transition State for Oxetane Ring-Opening
| Parameter | Value |
| Imaginary Frequency | -350 cm⁻¹ |
| C-O (breaking bond) distance | 2.1 Å |
| C-Nucleophile (forming bond) distance | 2.3 Å |
| O-C-C bond angle | 95° |
Note: This table presents hypothetical data for a transition state in the ring-opening of the oxetane moiety of 3-(oxetan-3-yl)benzoate. The values are representative of typical transition state geometries for such reactions.
Reactivity and Reaction Profiles of Sodium 3 Oxetan 3 Yl Benzoate
Reactions Involving the Carboxylate Functionality
The carboxylate group is a versatile functional handle for the synthesis of various derivatives. Standard transformations of carboxylic acids and their salts can be readily applied to Sodium 3-(oxetan-3-yl)benzoate to yield esters, amides, and anhydrides.
The conversion of Sodium 3-(oxetan-3-yl)benzoate to its corresponding esters, amides, and anhydrides follows well-established synthetic protocols.
Esters: Esterification can be achieved by reacting the corresponding carboxylic acid, 3-(oxetan-3-yl)benzoic acid, with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For instance, the reaction with methanol (B129727) under acidic conditions would yield methyl 3-(oxetan-3-yl)benzoate. Alternatively, the sodium salt can be reacted with an alkyl halide in a nucleophilic substitution reaction to produce the ester. The synthesis of various alkyl 3-(oxetan-3-yl)benzoates has been reported, demonstrating the feasibility of this transformation. organic-chemistry.orggoogle.com
Amides: Amide bond formation is a cornerstone of medicinal chemistry, and numerous methods are available for the synthesis of amides from carboxylic acids. whiterose.ac.uk The most common approach involves the activation of the carboxylic acid, 3-(oxetan-3-yl)benzoic acid, followed by reaction with a primary or secondary amine. orgsyn.org Common coupling reagents that facilitate this transformation include carbodiimides like DCC and EDC, as well as uronium-based reagents such as HATU and HBTU. orgsyn.orggoogle.com For example, the reaction of 3-(oxetan-3-yl)benzoic acid with an amine in the presence of a coupling agent and a non-nucleophilic base like diisopropylethylamine (DIPEA) would yield the corresponding N-substituted 3-(oxetan-3-yl)benzamide. The synthesis of various N-substituted benzamide (B126) derivatives has been extensively studied, providing a framework for the derivatization of this compound. nih.govresearchgate.netrsc.org
Anhydrides: Acid anhydrides can be prepared from the corresponding carboxylic acid. A common method involves the reaction of the carboxylate salt with an acyl chloride. For instance, reacting sodium 3-(oxetan-3-yl)benzoate with 3-(oxetan-3-yl)benzoyl chloride would produce the symmetric anhydride. Mixed anhydrides can also be synthesized by reacting the carboxylate with a different acyl chloride. orgsyn.orglibretexts.org Another approach is the dehydration of the carboxylic acid, often by heating with a dehydrating agent like acetic anhydride. orgsyn.org
Table 1: Derivatization Reactions of the Carboxylate Functionality
| Derivative | General Reaction | Reagents and Conditions |
| Esters | Esterification | 3-(oxetan-3-yl)benzoic acid, Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄), Heat |
| Alkylation | Sodium 3-(oxetan-3-yl)benzoate, Alkyl halide (e.g., Methyl iodide), Solvent (e.g., DMF) | |
| Amides | Amide Coupling | 3-(oxetan-3-yl)benzoic acid, Amine (e.g., R-NH₂), Coupling agent (e.g., HATU, EDC), Base (e.g., DIPEA), Solvent (e.g., DMF) |
| Anhydrides | From Carboxylate | Sodium 3-(oxetan-3-yl)benzoate, Acyl chloride (e.g., 3-(oxetan-3-yl)benzoyl chloride), Solvent |
| Dehydration | 3-(oxetan-3-yl)benzoic acid, Acetic anhydride, Heat |
Decarboxylation, the removal of the carboxyl group, is a significant reaction pathway for aromatic carboxylic acids and their salts. For sodium 3-(oxetan-3-yl)benzoate, this reaction can be induced under various conditions to yield 3-phenyloxetane.
A traditional method for the decarboxylation of sodium benzoate (B1203000) involves heating with a strong base, such as soda lime (a mixture of NaOH and CaO), to produce benzene (B151609). researchgate.netthieme-connect.commagtech.com.cn Applying this to sodium 3-(oxetan-3-yl)benzoate would be expected to yield 3-phenyloxetane. The reaction proceeds by the removal of the carboxylate group and its replacement with a hydrogen atom. magtech.com.cn
More recently, photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions. beilstein-journals.orgnih.govchemrxiv.org These methods often involve the generation of a radical intermediate from the carboxylic acid, which then undergoes further reaction. For 3-aryl-3-carboxylic acid oxetanes, visible light photoredox catalysis can be used to generate tertiary benzylic oxetane (B1205548) radicals through the loss of CO₂. nih.govchemrxiv.org These radicals can then participate in various C-C bond-forming reactions. While this specific example involves a carboxylic acid at the 3-position of the oxetane ring, the principles can be extended to the decarboxylation of the benzoate moiety. It is believed that the decarboxylation of benzoate can lead to the formation of benzene, a reaction that can be influenced by factors such as the presence of vitamin C. researchgate.net
Reactions of the Oxetane Ring
The four-membered oxetane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. This reactivity can be harnessed for further functionalization of the molecule.
The strained C-O bonds of the oxetane ring can be cleaved under acidic or basic conditions by various nucleophiles. researchgate.net This ring-opening provides a route to 1,3-difunctionalized aromatic compounds. The regioselectivity of the ring-opening is dependent on the reaction conditions and the substitution pattern of the oxetane. For 3-substituted oxetanes, nucleophilic attack can occur at either the C2 or C4 position, leading to different regioisomers. For instance, acid-catalyzed ring-opening with an alcohol would lead to the formation of a 1,3-ether alcohol derivative. The stability of the oxetane ring can be a concern under harsh reaction conditions, and in some cases, particularly with internal nucleophiles, ring-opening can occur. nih.govchemrxiv.org
The oxetane ring itself is generally not a reactive diene or dienophile for typical cycloaddition reactions. However, the term can also refer to reactions that form an oxetane ring, such as the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene. thieme-connect.comwikipedia.orgchemrxiv.orgresearchgate.net While not a reaction of the existing oxetane ring, it is a key cycloaddition for synthesizing oxetanes. There are also examples of [3+2] cycloadditions with exocyclic enol ethers of oxetanes. beilstein-journals.org More relevant to the reactivity of the pre-formed oxetane ring are intermolecular crossed [2+2] cycloaddition reactions promoted by visible-light triplet photosensitization, which have been used to create polysubstituted 2-oxaspiro[3.3]heptanes from 3-(arylmethylidene)oxetanes. beilstein-journals.orgnih.gov
Aromatic Ring Functionalization
The benzene ring of sodium 3-(oxetan-3-yl)benzoate can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The position of substitution is directed by the existing substituents: the carboxylate group and the oxetanyl group.
The carboxylate group (-COO⁻) is a deactivating group and a meta-director for electrophilic aromatic substitution. doubtnut.comlibretexts.org This is because the carboxylate group withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it (C5).
Therefore, in an electrophilic aromatic substitution reaction on 3-(oxetan-3-yl)benzoic acid (the protonated form of the sodium salt), the incoming electrophile would be expected to substitute at the positions ortho and para to the oxetanyl group (C2, C4, and C6) and meta to the carboxylic acid group (C5). The final product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. It is important to note that Friedel-Crafts reactions are generally unsuccessful on benzoic acid and other strongly deactivated rings. doubtnut.com
Electrophilic Aromatic Substitution on the Benzene Ring
The reactivity of the benzene ring in Sodium 3-(oxetan-3-yl)benzoate towards electrophiles is primarily governed by the electronic effects of its two substituents: the carboxylate group (-COO⁻Na⁺) and the oxetan-3-yl group.
The carboxylate group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. quora.comlibretexts.org This deactivation occurs through a combination of inductive effect and resonance. Consequently, harsher reaction conditions are typically required for electrophilic aromatic substitution compared to benzene. Furthermore, the carboxylate group is a meta-director, guiding incoming electrophiles to the positions meta to itself (C5). quora.comlibretexts.org
The oxetan-3-yl group, being a saturated heterocyclic substituent, is generally considered to be weakly electron-withdrawing through its inductive effect. This further contributes to the deactivation of the aromatic ring. As both substituents direct to the same positions (meta to the carboxylate and ortho/para to the oxetanyl group, with the meta-directing influence of the carboxylate being dominant), electrophilic substitution is strongly predicted to occur at the C5 position.
Common electrophilic aromatic substitution reactions and their predicted outcomes for Sodium 3-(oxetan-3-yl)benzoate are detailed below.
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group at the C5 position. evitachem.commasterorganicchemistry.com The strong deactivation of the ring by the carboxylate group necessitates forcing conditions.
Halogenation: Halogenation, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, is anticipated to yield the 5-bromo derivative. The reaction will likely require heating to proceed at a reasonable rate due to the deactivated nature of the ring.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) is predicted to introduce a sulfonic acid group at the C5 position. masterorganicchemistry.com This reaction is often reversible.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings like benzoates. uci.edu Therefore, it is predicted that Sodium 3-(oxetan-3-yl)benzoate would be unreactive under typical Friedel-Crafts conditions.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on Sodium 3-(oxetan-3-yl)benzoate
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Sodium 5-nitro-3-(oxetan-3-yl)benzoate |
| Bromination | Br₂, FeBr₃ | Sodium 5-bromo-3-(oxetan-3-yl)benzoate |
| Sulfonation | SO₃, H₂SO₄ | Sodium 5-sulfo-3-(oxetan-3-yl)benzoate |
Palladium-Catalyzed Cross-Coupling Reactions at Aryl Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For a substrate like Sodium 3-(oxetan-3-yl)benzoate, these reactions would typically be performed on a halogenated derivative, for example, a bromo-substituted version of the compound. The reaction would involve the coupling of this aryl halide with a suitable partner, such as a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling).
The success of these couplings depends on the choice of catalyst, ligand, base, and solvent. libretexts.orgcdnsciencepub.com The presence of the oxetane and carboxylate functionalities may influence the reaction, but in general, these groups are tolerated in many palladium-catalyzed transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. libretexts.orgwikipedia.org A halogenated derivative of Sodium 3-(oxetan-3-yl)benzoate, such as Sodium 5-bromo-3-(oxetan-3-yl)benzoate, could be coupled with various aryl or vinyl boronic acids. A variety of palladium catalysts, including Pd(PPh₃)₄ or combinations of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, are commonly employed. organic-chemistry.org Research has also demonstrated the successful Suzuki coupling of aryl halides with oxetane-containing boronic acids, highlighting the compatibility of the oxetane motif in such reactions. acs.orgnih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. diva-portal.orgresearchgate.net For instance, Sodium 5-bromo-3-(oxetan-3-yl)benzoate could be reacted with an alkene like ethyl acrylate (B77674) in the presence of a palladium catalyst and a base to form a cinnamate (B1238496) derivative. The choice of ligand is critical to control regioselectivity and efficiency. cdnsciencepub.comrug.nl
Sonogashira Coupling: This reaction facilitates the coupling of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This would allow for the introduction of an alkynyl substituent onto the benzene ring of the parent compound.
Table 2: Representative Examples of Palladium-Catalyzed Cross-Coupling Reactions on a Derivative of Sodium 3-(oxetan-3-yl)benzoate
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Predicted Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Sodium 5-bromo-3-(oxetan-3-yl)benzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Sodium 5-phenyl-3-(oxetan-3-yl)benzoate |
| Heck | Sodium 5-bromo-3-(oxetan-3-yl)benzoate | Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | Sodium 5-(2-(ethoxycarbonyl)vinyl)-3-(oxetan-3-yl)benzoate |
| Sonogashira | Sodium 5-bromo-3-(oxetan-3-yl)benzoate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Sodium 5-(phenylethynyl)-3-(oxetan-3-yl)benzoate |
Applications of Sodium 3 Oxetan 3 Yl Benzoate As a Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Oxetane-Containing Architectures
The 3-aryloxetane substructure is a privileged motif in medicinal chemistry, often employed to enhance the physicochemical properties of drug candidates. Its introduction can lead to improved solubility, metabolic stability, and cell permeability, while also providing a three-dimensional vector for exiting a protein binding pocket. Sodium 3-(oxetan-3-yl)benzoate serves as an excellent starting point for the elaboration of more complex molecules that retain this valuable core.
The sodium benzoate (B1203000) group can be readily converted into a variety of other functional groups. For instance, protonation followed by standard transformations can yield the corresponding ester, amide, or acyl halide. These derivatives can then participate in a wide array of subsequent reactions.
Key Transformations and Potential Products:
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application |
| Sodium 3-(oxetan-3-yl)benzoate | 1. HCl2. SOCl₂ | Acyl Chloride | Acylation of amines or alcohols |
| Sodium 3-(oxetan-3-yl)benzoate | 1. HCl2. Amine, Coupling Agent | Amide | Synthesis of bioactive amides |
| Sodium 3-(oxetan-3-yl)benzoate | 1. HCl2. Alcohol, Acid Catalyst | Ester | Precursor for further modifications |
| Sodium 3-(oxetan-3-yl)benzoate | Decarboxylative Cross-Coupling | Biaryl | Synthesis of complex biaryl systems |
These transformations allow for the integration of the 3-(oxetan-3-yl)phenyl moiety into larger, more complex molecular frameworks, making Sodium 3-(oxetan-3-yl)benzoate a key precursor in the synthesis of novel therapeutic agents and functional materials.
Scaffold for the Development of Novel Heterocyclic and Spirocyclic Systems
The inherent functionalities of Sodium 3-(oxetan-3-yl)benzoate provide multiple avenues for the construction of diverse heterocyclic and spirocyclic systems.
Heterocycle Synthesis via Oxetane (B1205548) Ring-Opening:
The strained four-membered oxetane ring is susceptible to nucleophilic ring-opening under acidic or basic conditions. This reactivity can be harnessed to generate a variety of larger heterocyclic structures. For example, intramolecular attack by a nucleophile, introduced via modification of the benzoate group, can lead to the formation of fused or bridged ring systems.
Spirocycle Synthesis:
Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional nature. Sodium 3-(oxetan-3-yl)benzoate can be envisioned as a precursor to spirocyclic compounds through multi-step synthetic sequences. One potential strategy involves the conversion of the benzoate group into a reactive center for intramolecular cyclization onto the oxetane ring or a substituent attached to it. Alternatively, the aromatic ring can be functionalized to participate in reactions that form a new ring spiro-fused at the 3-position of the oxetane.
Potential Heterocyclic and Spirocyclic Scaffolds:
| Synthetic Strategy | Resulting Scaffold | Potential Significance |
| Intramolecular nucleophilic ring-opening of the oxetane | Fused or bridged heterocycles (e.g., tetrahydrofurans, tetrahydropyrans) | Core structures in natural products and pharmaceuticals |
| Intramolecular cyclization onto the aromatic ring | Spirocyclic systems containing a cyclohexadienone moiety | Access to complex molecular frameworks |
| Ring-expansion of the oxetane | Dihydrofuran or other five-membered heterocycles | Versatile intermediates for further synthesis |
Contribution to Methodological Advancements in Fine Chemical Synthesis
The availability of bifunctional building blocks like Sodium 3-(oxetan-3-yl)benzoate can spur the development of new synthetic methodologies. The presence of two distinct reactive sites—the oxetane ring and the sodium benzoate—allows for orthogonal chemical transformations, where one group can be manipulated while the other remains intact.
This unique characteristic can be exploited in:
Diversity-Oriented Synthesis (DOS): The compound can serve as a starting point for the rapid generation of a library of structurally diverse molecules. Different reaction pathways can be explored from a common intermediate, leading to a wide range of final products.
Cascade Reactions: A single synthetic operation could trigger a sequence of bond-forming events involving both the oxetane and the aromatic ring, leading to a significant increase in molecular complexity in a single step.
Novel Cross-Coupling Reactions: The sodium benzoate moiety can participate in decarboxylative cross-coupling reactions, providing a direct method for the formation of carbon-carbon bonds without the need to first convert it to a halide or triflate.
The use of Sodium 3-(oxetan-3-yl)benzoate in these areas could lead to more efficient and elegant synthetic routes to valuable chemical entities, thereby advancing the field of fine chemical synthesis.
Bioisosteric and Molecular Design Considerations Based on the Oxetane Moiety
Oxetane (B1205548) as a Conformational Lock and Hydrogen-Bond Acceptor in Molecular Design
The oxetane ring can serve as a "conformational lock," rigidifying the structure of a molecule. nih.govacs.orgnih.gov This conformational restriction can be advantageous for optimizing the binding affinity of a compound to its biological target. acs.orgnih.gov For instance, in the well-known anticancer agent paclitaxel, the oxetane ring is understood to lock the conformation of the diterpene moiety and the C13 side chain. nih.gov A molecular docking study of one compound suggested that the oxetane moiety primarily contributed to restricting the conformation of an ethylamine (B1201723) head group, even without direct interaction with the target protein. nih.gov
Furthermore, the oxygen atom within the strained four-membered ring makes oxetane an effective hydrogen-bond acceptor. acs.orgnih.govacs.orgnih.gov The strained C-O-C bond angle exposes the lone pairs of electrons on the oxygen atom, enhancing its ability to form hydrogen bonds. acs.orgnih.govbeilstein-journals.org Experimental observations have confirmed that oxetanes can form more effective hydrogen bonds than other cyclic ethers. acs.orgnih.gov This capability is comparable to that of many carbonyl functional groups, such as those in aliphatic ketones, aldehydes, and esters. acs.orgnih.gov This property is crucial for interactions with biological targets, where hydrogen bonding often plays a pivotal role in molecular recognition. nih.gov
Modulation of Molecular Properties via Oxetane Incorporation
The introduction of an oxetane ring into a molecular scaffold can significantly alter its physicochemical properties, which is a key consideration in drug design. nih.govresearchgate.net
Oxetanes are recognized for their ability to increase polarity and reduce lipophilicity. nih.govacs.orgnih.gov High lipophilicity can lead to poor solubility and increased metabolic breakdown, so the introduction of a polar oxetane group is a valuable strategy. acs.org The oxetane moiety is considered a more polar equivalent of the commonly used gem-dimethyl group, which is often employed to block metabolically weak spots. acs.orgbeilstein-journals.org Unlike the gem-dimethyl group, which increases lipophilicity, the oxetane group can achieve a similar steric blocking effect while improving the polarity profile of the molecule. acs.orgnih.gov
The impact of oxetane incorporation on key molecular properties is summarized in the table below.
| Property | Effect of Oxetane Incorporation | Reference |
| Polarity | Increased | nih.gov |
| Lipophilicity (LogD/LogP) | Decreased | nih.gov |
| Aqueous Solubility | Generally Increased | nih.govnih.gov |
| Metabolic Stability | Generally Increased | nih.govnih.gov |
A significant advantage of incorporating an oxetane ring is the enhancement of metabolic stability. nih.govresearchgate.netenamine.netacs.org Oxetanes can serve as bioisosteres for metabolically labile groups like carbonyls or gem-dimethyl groups. beilstein-journals.orgresearchgate.netenamine.net For example, replacing a carbonyl group with an oxetane can prevent enzymatic degradation pathways that target the carbonyl functionality. acs.orgnih.gov Similarly, substituting a gem-dimethyl group with an oxetane can block oxidative metabolism at that position without the associated increase in lipophilicity. acs.orgbeilstein-journals.org
Studies have shown that oxetane derivatives often exhibit lower rates of metabolic degradation. acs.org For instance, the replacement of a gem-dimethyl group with an oxetane can reduce the rate of metabolic degradation in many cases. researchgate.netacs.org This increased robustness against oxidative metabolism is a critical factor in improving the pharmacokinetic profile of a drug candidate. acs.orgnih.gov
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks. Future research into the synthesis of Sodium 3-(oxetan-3-yl)benzoate will likely prioritize the development of more sustainable and atom-economical routes over traditional multi-step syntheses.
Key areas for exploration include:
Direct C-H Functionalization: Moving beyond classical cross-coupling reactions, which often require pre-functionalized starting materials, direct C-H activation represents a more atom-economical approach. Research could focus on developing catalytic systems that enable the direct coupling of a benzoic acid derivative with an oxetane (B1205548) precursor at the C3 position, eliminating steps and reducing waste.
Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild, aqueous conditions. Future work could explore enzymatic pathways for the construction of the C-C bond between the phenyl and oxetane rings or even the biocatalytic formation of the oxetane ring itself. researchgate.net While a biocatalytic platform for oxetane synthesis is not yet available, this remains an important future goal. researchgate.net
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent usage and waste. A potential green route for Sodium 3-(oxetan-3-yl)benzoate could be modeled after the one-pot, solvent-free synthesis of sodium benzoate (B1203000) from benzyl (B1604629) alcohol, which utilizes air as the oxidant. rsc.org Such processes are advantageous from a green chemistry perspective due to non-toxic reagents and high catalyst recyclability. rsc.org
| Metric | Traditional Route (e.g., Suzuki Coupling) | Future Sustainable Route (e.g., Direct C-H Activation) |
|---|---|---|
| Starting Materials | 3-Bromobenzoic acid, Oxetane-3-boronic acid derivative | Benzoic acid, 3-substituted oxetane |
| Key Transformation | Pd-catalyzed cross-coupling | Transition-metal catalyzed C-H activation |
| Atom Economy | Lower (byproducts include boronic acid derivatives and salts) | Higher (ideally produces only water or H2 as byproduct) |
| Number of Steps | Multiple (synthesis of boronic acid, coupling, hydrolysis) | Fewer (potentially a single step) |
| Waste Generation | Higher (metal catalyst waste, salt byproducts) | Lower |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The unique structural features of Sodium 3-(oxetan-3-yl)benzoate—a strained ether, an aromatic ring, and a carboxylate—provide multiple avenues for exploring novel chemical reactivity.
Oxetane Ring-Opening: The inherent ring strain of the oxetane (106 kJ·mol⁻¹) makes it susceptible to ring-opening reactions, transforming it from a stable motif into a reactive intermediate. acs.org Future research could explore Lewis acid-catalyzed ring-opening reactions where the oxetane is activated and subsequently attacked by various nucleophiles. This strategy could provide rapid access to a diverse range of 4-substituted-2-hydroxypropyl-functionalized aromatic compounds, which are valuable scaffolds in medicinal chemistry. nih.gov
Catalytic Functionalization: The compound can serve as a platform for further molecular elaboration. The aromatic ring is amenable to late-stage functionalization via transition-metal-catalyzed cross-coupling reactions to introduce new substituents. Furthermore, the development of visible-light photoredox catalysis could enable the functionalization at the 3-position of the oxetane ring through the generation of tertiary benzylic radicals. chemrxiv.org
Directed Transformations: The carboxylate group could be exploited as a directing group for ortho-C–H activation, allowing for selective functionalization of the aromatic ring at the positions adjacent to the benzoate group.
| Reactive Site | Transformation | Potential Catalyst | Resulting Structure |
|---|---|---|---|
| Oxetane Ring | Nucleophilic Ring-Opening | In(OTf)₃, Sc(OTf)₃ nih.gov | 3-(1-Hydroxy-3-nucleophile-propyl)benzoate |
| Aromatic Ring (C-H) | Late-stage Halogenation | Pd(OAc)₂ / Selectfluor | Halogen-substituted 3-(oxetan-3-yl)benzoate |
| Oxetane (Benzylic C-H) | Radical Conjugate Addition | Photoredox Catalyst (e.g., Ir or Ru complex) chemrxiv.org | 3-(3-Alkyl-3-aryl-oxetan-3-yl)benzoate |
| Aromatic Ring (ortho C-H) | Carboxylate-Directed C-H Olefination | Rh(III) or Ru(II) complexes | 2-Alkenyl-3-(oxetan-3-yl)benzoate |
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis of Sodium 3-(oxetan-3-yl)benzoate and understand its subsequent transformations, the application of advanced in situ spectroscopic techniques is a promising research avenue. These Process Analytical Technologies (PAT) allow for real-time monitoring of reaction parameters, leading to improved control, efficiency, and safety.
Real-Time Reaction Analysis: Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products directly in the reaction vessel. youtube.comyoutube.com This data is invaluable for determining reaction kinetics, identifying reaction endpoints, and detecting the formation of impurities.
Mechanistic Elucidation: By observing the rise and fall of transient intermediates, in situ spectroscopy provides deep insights into reaction mechanisms. This knowledge is crucial for rationally optimizing reaction conditions to maximize yield and minimize byproduct formation.
Process Optimization and Control: Continuous monitoring allows for the development of robust and reproducible synthetic processes. For example, reagent addition rates can be controlled based on real-time concentration data to maintain optimal conditions throughout the reaction.
| Technique | Information Provided | Application in Synthesis of Sodium 3-(oxetan-3-yl)benzoate |
|---|---|---|
| FTIR/Raman | Vibrational modes of functional groups, concentration profiles. | Tracking consumption of carbonyl/boronic acid starting materials and formation of the C-C bond and final carboxylate salt. |
| NMR | Detailed structural information, identification of intermediates and byproducts. youtube.comwikibooks.org | Confirming the structure of intermediates in a one-pot synthesis; quantifying product purity in real-time. |
| Mass Spectrometry | Molecular weight of species in the reaction mixture. wikibooks.orgsydney.edu.au | Identifying key intermediates and side products by their mass-to-charge ratio. |
Design of Next-Generation Molecular Probes and Building Blocks for Chemical Biology Research
The unique combination of a functionalizable aromatic core, a property-enhancing oxetane ring, and a conjugation-ready carboxylate handle makes Sodium 3-(oxetan-3-yl)benzoate an excellent starting point for designing advanced tools for chemical biology.
Versatile Building Blocks: The oxetane motif is known to improve key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity, while adding three-dimensionality. nih.govacs.orgacs.org As such, Sodium 3-(oxetan-3-yl)benzoate can serve as a valuable building block. enamine.net The carboxylate can be readily converted to an amide, ester, or other functional group to attach the oxetane-aryl scaffold to larger molecules like peptides, natural products, or drug candidates to fine-tune their properties.
Molecular Probes for Biological Imaging: By chemically modifying the core structure, a new generation of molecular probes can be developed. utoronto.caacs.org For example, a fluorophore could be appended to the aromatic ring to create a fluorescent probe for imaging specific biological processes or targets. The oxetane group would ensure the probe has favorable solubility and cell permeability characteristics.
Target Identification and Validation: The scaffold can be elaborated into photoaffinity probes by incorporating a photo-activatable group (e.g., a diazirine). These probes can be used to covalently label binding partners (e.g., proteins) within a cell upon UV irradiation, enabling the identification of novel drug targets.
| Probe Type | Required Modification | Potential Application |
|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore (e.g., coumarin, rhodamine) to the aromatic ring. | Real-time imaging of biological analytes or enzyme activity in living cells. acs.org |
| Photoaffinity Label | Installation of a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., alkyne). | Covalent labeling and identification of protein targets for a bioactive small molecule. |
| Biotinylated Probe | Conjugation of biotin (B1667282) to the carboxylate group via a linker. | Affinity purification of binding proteins from cell lysates for target identification. |
| Fragment for FBDD | The core molecule itself. | Used in fragment-based drug discovery screens to identify initial hits that can be grown into potent ligands. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Sodium 3-(oxetan-3-yl)benzoate, and how do reaction conditions influence yield?
- Methodology : A plausible synthesis involves coupling oxetan-3-yl derivatives (e.g., oxetan-3-amine or oxetan-3-ol) with substituted benzoic acids under nucleophilic acyl substitution or esterification conditions. For example, benzoylation of oxetan-3-amine (PB00082, CAS 21635-88-1) with 3-bromobenzoic acid in the presence of a coupling agent (e.g., DCC/DMAP) could yield the intermediate, followed by sodium salt formation . Reaction optimization should consider solvent polarity (e.g., 1,4-dioxane or DMF), temperature (room temperature vs. reflux), and stoichiometric ratios to minimize side products like ammonium salts .
Q. How can researchers verify the purity and structural integrity of Sodium 3-(oxetan-3-yl)benzoate?
- Methodology : Use a combination of HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) for purity assessment (>95%) and NMR (¹H/¹³C) to confirm the oxetane ring’s presence (δ ~4.5–5.0 ppm for oxetane protons) and benzoate carbonyl resonance (~168–170 ppm). Compare IR spectra with pharmacopeial standards for sodium benzoate derivatives to validate functional groups (e.g., carboxylate stretches at ~1550 cm⁻¹) .
Q. What solubility characteristics should inform experimental design for in vitro studies?
- Methodology : Sodium benzoate derivatives are typically water-soluble due to ionic carboxylate groups. However, the oxetane ring’s hydrophobicity may reduce solubility in polar solvents. Conduct solubility screens in PBS, DMSO, and ethanol at varying pH (4–9) to identify optimal conditions for biological assays. For example, sodium benzoate’s solubility in water (~62 g/100 mL at 20°C) provides a baseline , but oxetane substitution may necessitate solvent mixtures for dissolution .
Advanced Research Questions
Q. How does the oxetane ring’s steric and electronic effects influence the compound’s stability under physiological conditions?
- Methodology : Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) using LC-MS to track hydrolysis products. The oxetane’s ring strain may enhance susceptibility to nucleophilic attack in basic environments, leading to ring-opening products. Compare with non-oxetane analogs (e.g., sodium benzoate) to isolate structural contributions. Evidence from sodium benzoate hydrolysis under acidic conditions (e.g., gastric pH) suggests similar methodologies for pH-dependent stability profiling .
Q. What contradictory findings exist regarding sodium-containing benzoates in biological systems, and how might they apply to this compound?
- Methodology : Sodium benzoate exhibits conflicting data in hepatic encephalopathy (HE) studies: one RCT showed ammonia-lowering efficacy equivalent to lactulose, while a Cochrane review found no significant benefit . For Sodium 3-(oxetan-3-yl)benzoate, design comparative studies using in vitro hepatocyte models to measure ammonia clearance and cytokine modulation. Address contradictions by controlling variables like cell lineage, exposure duration, and metabolite profiling (e.g., oxetane-derived byproducts) .
Q. What advanced analytical techniques resolve spectral overlaps in characterizing Sodium 3-(oxetan-3-yl)benzoate in complex matrices?
- Methodology : Employ 2D NMR (HSQC, HMBC) to distinguish overlapping signals from the oxetane and benzoate moieties. For quantification in biological fluids, use LC-MS/MS with deuterated internal standards (e.g., benzyl benzoate-d12, CAS 352431-26-6) to correct for matrix effects. Reference protocols for sodium salicylate/benzoate titration highlight the need for neutral ether phases to isolate endpoints in heterogeneous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
